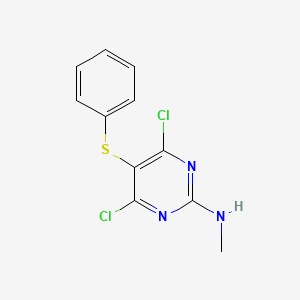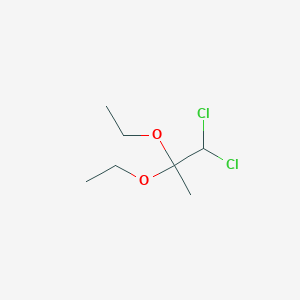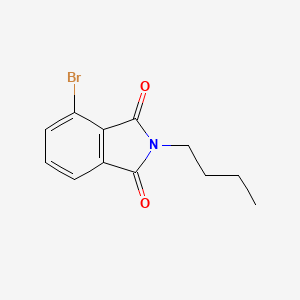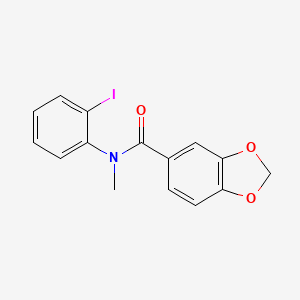![molecular formula C18H15NO4S B14275686 1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 134864-08-7](/img/structure/B14275686.png)
1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid is a sulfonamide derivative that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthoic acid in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylphenyl)sulfonamido)benzoic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Sulfonimidates
Uniqueness
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid stands out due to its unique naphthoic acid moiety, which imparts distinct chemical and biological properties. Compared to other sulfonamide derivatives, it exhibits a broader spectrum of activity and higher potency in certain applications .
Properties
CAS No. |
134864-08-7 |
|---|---|
Molecular Formula |
C18H15NO4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H15NO4S/c1-12-6-9-14(10-7-12)24(22,23)19-16-11-8-13-4-2-3-5-15(13)17(16)18(20)21/h2-11,19H,1H3,(H,20,21) |
InChI Key |
NSGPOZDEJLOREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)




![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
